Dihydroorotase Inhibition as a Selectivity Marker
In a BindingDB-deposited assay measuring inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37, 2-(4-fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one exhibited an IC50 of 1.80 × 10^5 nM (180 μM) [1]. This weak dihydroorotase inhibitory activity establishes an important selectivity baseline: unlike potent pyrimidine biosynthesis inhibitors such as brequinar (DHODH IC50 in the nanomolar range), this compound does not engage the de novo pyrimidine pathway at physiologically relevant concentrations. For procurement decisions where researchers require a 2-phenyl-4-quinolone scaffold that avoids confounding pyrimidine pathway interference, this quantitative inactivity represents a positive selection criterion. The 4-chlorophenyl analog, in contrast, has reported MAO-A inhibitory activity (IC50 3.90 × 10^4 nM, 39 μM), indicating that the halogen identity at the 4'-position redirects the compound's target engagement profile—fluorine substitution yielding dihydroorotase over monoamine oxidase activity [2].
| Evidence Dimension | Dihydroorotase enzyme inhibition (pyrimidine biosynthesis pathway target engagement) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10^5 nM (180 μM) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-7,8-dimethoxyquinolin-4-one: MAO-A IC50 = 3.90 × 10^4 nM (39 μM); Brequinar (reference DHODH inhibitor): IC50 ~10-100 nM range |
| Quantified Difference | Target compound ~4.6-fold weaker vs. 4-chlorophenyl analog at respective primary enzyme targets, and >1,000-fold weaker dihydroorotase inhibition vs. brequinar-class DHODH inhibitors |
| Conditions | Mouse Ehrlich ascites dihydroorotase; inhibitor concentration 10 μM; pH 7.37. MAO-A assay: human recombinant enzyme in insect cell microsomes, kynuramine substrate, 20 min incubation, fluorescence detection. |
Why This Matters
The quantitative dihydroorotase inactivity profile enables informed procurement when a 2-phenyl-4-quinolone scaffold is needed for tubulin/antimitotic studies without confounding pyrimidine biosynthesis interference, a selectivity feature that cannot be assumed for all analogs in this class.
- [1] BindingDB. BDBM50405110. Affinity Data: IC50 1.80E+5 nM. Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 μM concentration and pH 7.37. Last update November 1, 2007. View Source
- [2] BindingDB. BDBM50450826 / CHEMBL4214270. Affinity Data: IC50 3.90E+4 nM. Inhibition of human purified MAO-A expressed in insect cell membranes. View Source
